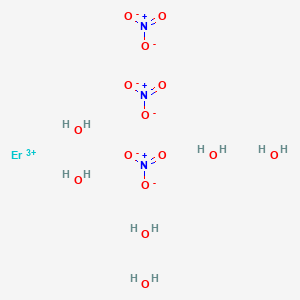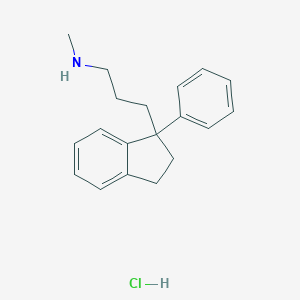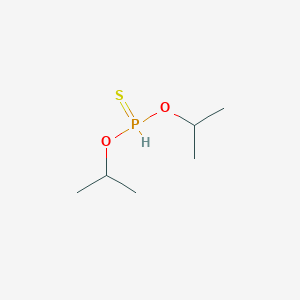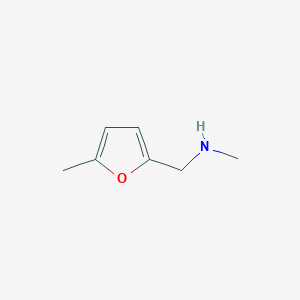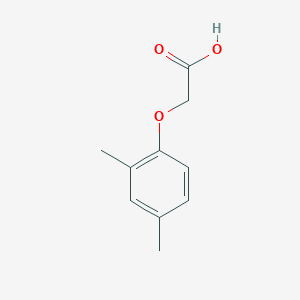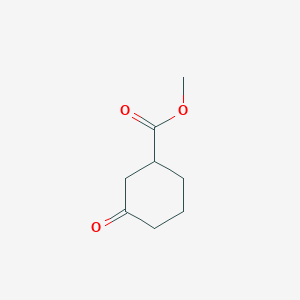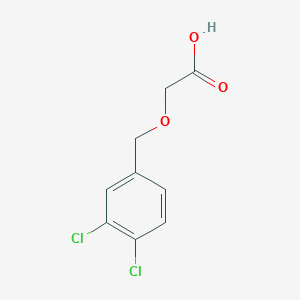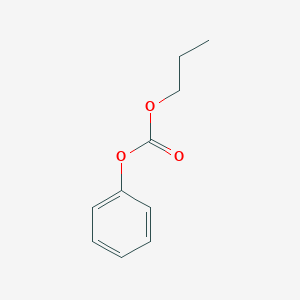![molecular formula C28H25FN2O5 B080470 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 10343-71-2](/img/structure/B80470.png)
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as FTOX, is a chemical compound that has been widely used in scientific research. It is a pyrimidine analog that has been found to have potential anticancer activity. FTOX has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is not fully understood. However, it has been proposed that 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione inhibits DNA synthesis by inhibiting thymidylate synthase, an enzyme that is essential for the synthesis of thymidine, a building block of DNA. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to inhibit the activity of thymidylate synthase, leading to a decrease in DNA synthesis. In addition, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have potential antiviral activity against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been found to have low toxicity in animal studies. However, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
For the study of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione include the development of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione analogs with improved solubility and bioavailability, the study of 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione in combination with other chemotherapeutic agents, and the exploration of its potential antiviral activity against other viruses.
Méthodes De Synthèse
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been synthesized using various methods. One of the most commonly used methods is the reaction of 5-fluorouracil with 1,2-O-isopropylidene-3-trityloxypropane-1,3-diol in the presence of a strong base such as potassium tert-butoxide. The reaction yields 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione as a white crystalline solid with a high yield. Other methods of synthesis include the use of 1,2-O-isopropylidene-3-trityloxypropane-1,3-diol and 5-fluoro-2,4(1H,3H)-pyrimidinedione in the presence of acetic anhydride.
Applications De Recherche Scientifique
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been extensively studied for its potential anticancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their anticancer activity. In addition to its anticancer activity, 5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been found to have potential antiviral activity against the hepatitis C virus.
Propriétés
Numéro CAS |
10343-71-2 |
|---|---|
Nom du produit |
5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Formule moléculaire |
C28H25FN2O5 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
5-fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34) |
Clé InChI |
LKGMYKHRZLPJRT-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Autres numéros CAS |
10343-71-2 |
Synonymes |
2'-Deoxy-5-fluoro-5'-O-(triphenylmethyl)uridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



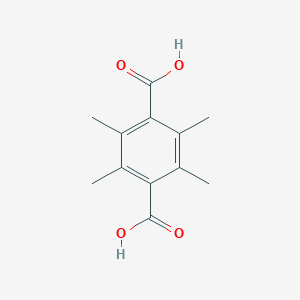
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
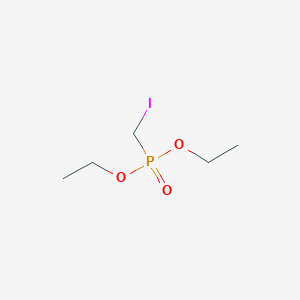
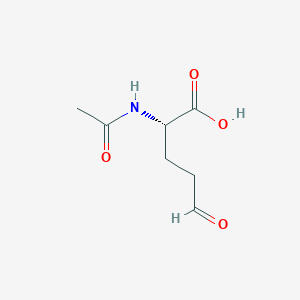
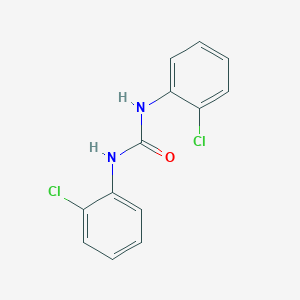
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
